N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a pyrazole ring, and a chromene ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms. The chromene ring is a fused ring system consisting of a benzene ring and a dihydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods can be used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structural components. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazole ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. Techniques such as NMR and IR spectroscopy could be used to determine certain properties .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds, including furan-fused and chromene derivatives, is a significant area of research due to their potential pharmacological activities and applications in material science. For example, the synthesis of thio- and furan-fused heterocycles demonstrates the versatility of these compounds in forming complex structures with potential biological activities (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014). Additionally, the synthesis of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide highlights the complexity and diversity of chromene derivatives (Zhao & Zhou, 2009), suggesting potential for novel applications in drug discovery and material science.
Applications in Material Science and Bioactivity
The structural complexity and inherent properties of these compounds lend themselves to various applications in material science and as bioactive molecules. For instance, the study on the synthesis, characterization, and computational analysis of pyrrole chalcone derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, reveals insights into their electronic properties and potential uses in organic electronics or as bioactive compounds (Singh, Rawat, & Sahu, 2014). Moreover, the exploration of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus for their biological evaluation underscores the pharmacological significance of these compounds, hinting at their potential applications in developing new therapeutic agents (El-Wahab, Al-Fifi, Bedair, Ali, Halawa, & El-Agrody, 2011).
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-20(18-8-5-11-27-18)14(2)24(23-13)10-9-22-21(26)19-12-16(25)15-6-3-4-7-17(15)28-19/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXHOUZKUENOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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